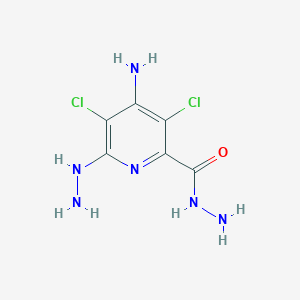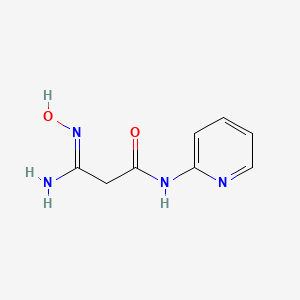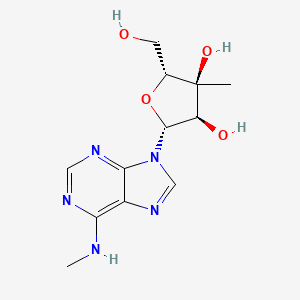
(4-Iodopyridin-2-yl)methyl acetate
Vue d'ensemble
Description
“(4-Iodopyridin-2-yl)methyl acetate” is a chemical compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 287.7±25.0 °C (predicted) and a density of 1.928±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (predicted) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
(4-Iodopyridin-2-yl)methyl acetate and its analogs have been used in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical synthesis. For instance, compounds of this class have been synthesized to explore their physical and chemical properties, as well as their acute toxicity, indicating their potential applications in medicinal chemistry (Salionov, 2015).
Formation of Complexes with Metal Ions
Research shows the formation of stable iodine complexes with diazaindenes, which are closely related to pyridinyl compounds. These complexes have potential applications in coordination chemistry and materials science (Clark & Parrick, 1974).
Applications in Organic Synthesis
Compounds similar to this compound have been employed in various organic synthesis procedures. For example, they have been used in the synthesis of 1,8-dioxooctahydroxanthenes, indicating their importance in the development of new synthetic methodologies (Luna et al., 2009).
Catalysis and Reaction Mechanisms
Role in Catalytic Processes
This compound and its derivatives have been studied in catalytic processes, such as the carbonylation of methyl acetate to acetic anhydride. These studies help in understanding the mechanisms of catalysis and in developing more efficient catalytic systems (Wang et al., 1997).
Photophysical Properties
The luminescence behavior of ligands and complexes related to this compound has been studied, providing insights into their potential applications in photophysical and photochemical processes (Shaw & Schmehl, 1991).
Pharmaceutical and Biological Research
Potential in Medicinal Chemistry
The compound and its analogs have been investigated for their potential in medicinal chemistry, including studies on their structure, chemical activity, and potential pharmacological applications. This includes exploring their non-linear optical behaviors and local/global chemical activities (Gültekin et al., 2020).
Antiallergic Agents
enciu et al., 1999)](https://consensus.app/papers/npyridin4ylindol3ylacetamides-propanamides-agents-menciu/02d3950f571255e6b2d43b1e7e6749a0/?utm_source=chatgpt).
Propriétés
IUPAC Name |
(4-iodopyridin-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-6(11)12-5-8-4-7(9)2-3-10-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDFGPXMWITJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=CC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699500 | |
| Record name | (4-Iodopyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565237-07-2 | |
| Record name | 2-Pyridinemethanol, 4-iodo-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565237-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Iodopyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B3272286.png)
![5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3272299.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3272308.png)



![2-[(3,4-Dimethylphenyl)methyl]-3-({[(3-fluoro-4-methanesulfonamidophenyl)methyl]carbamothioyl}amino)propyl 2,2-dimethylpropanoate](/img/structure/B3272339.png)


